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Compound of Interest

Compound Name: 1,2,3-Tribromo-5-nitrobenzene

Cat. No.: B129633

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-
Tribromo-5-nitrobenzene, a compound of interest in various chemical research domains. This
document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data to facilitate its identification, characterization, and application in
scientific research and development.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 1,2,3-
Tribromo-5-nitrobenzene. Due to the limited availability of public experimental *H NMR and
Mass Spectrometry data, predicted values are provided to guide analytical efforts.

Nuclear Magnetic Resonance (NMR) Data
13C NMR Data (Experimental)
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Chemical Shift (8) ppm Assighment
Data not publicly available in peak list format C-NO:2

Data not publicly available in peak list format C-H

Data not publicly available in peak list format C-Br

Data not publicly available in peak list format C-Br

Data not publicly available in peak list format C-Br

Note: While 13C NMR spectra are available in databases such as SpectraBase, a quantitative
peak list is not freely accessible. The assignments are based on the expected chemical
environment of the carbon atoms.

1H NMR Data (Predicted)

Chemical Shift (8) ppm Multiplicity Assighment
~8.5-8.7 Doublet H-4
~8.2-8.4 Doublet H-6

Note: Predicted *H NMR data is based on the analysis of similar nitroaromatic compounds. The
electron-withdrawing nitro group and the bromine atoms are expected to significantly deshield
the aromatic protons, shifting them downfield.

Infrared (IR) Spectroscopy Data

FTIR Peak Table (Experimental)
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Wavenumber (cm~?) Functional Group Assignment
~ 1520 - 1560 Asymmetric NOz2 stretch

~ 1340 - 1360 Symmetric NOz2 stretch

~ 1400 - 1600 C=C aromatic ring stretch

~ 1000 - 1200 C-Br stretch

~ 800 - 900 C-H out-of-plane bending

Note: The peak list is based on typical vibrational frequencies for the functional groups present
in the molecule. Experimental spectra are available for viewing on platforms like PubChem and
SpectraBase.[1]

Mass Spectrometry (MS) Data

Predicted Mass Spectrometry Data (Electron lonization)

miz Interpretation

357/359/361/363 [M]* (Molecular ion with isotopic pattern for Brs)
311/313/315/317 [M-NO2]*

232/234/236 [M-Br-NO2]*+

153/155 [M-2Br-NO2]*

74 [CeH2]*

Note: The predicted mass spectrum is based on common fragmentation patterns for
nitroaromatic and halogenated compounds under electron ionization. The presence of three
bromine atoms will result in a characteristic isotopic cluster for the molecular ion and bromine-

containing fragments.

Experimental Protocols
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Detailed experimental methodologies are crucial for the accurate acquisition and interpretation
of spectroscopic data. The following are generalized protocols based on the available
information and standard laboratory practices.

NMR Spectroscopy

A 13C NMR spectrum of 1,2,3-Tribromo-5-nitrobenzene has been recorded on a Bruker AM-
270 spectrometer.[1]

o Sample Preparation: Accurately weigh approximately 10-20 mg of 1,2,3-Tribromo-5-
nitrobenzene and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs or
DMSO-ds) in an NMR tube. Ensure the sample is fully dissolved.

e Instrument Parameters (33C NMR):
o Spectrometer: Bruker AM-270 or equivalent.
o Frequency: 67.9 MHz for 13C.
o Pulse Program: A standard proton-decoupled 3C experiment (e.g., zgpg30).
o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.
o Number of Scans: 1024 or more, depending on the sample concentration.
o Temperature: 298 K.
e Instrument Parameters (*H NMR - General):
o Spectrometer: 300 MHz or higher.
o Pulse Program: Standard single-pulse experiment (e.g., zg30).
o Acquisition Time: 2-4 seconds.

o Relaxation Delay: 1-2 seconds.
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o Number of Scans: 16-64.

o Temperature: 298 K.

Infrared (IR) Spectroscopy

An FTIR spectrum of 1,2,3-Tribromo-5-nitrobenzene has been obtained using a Bruker IFS
85 spectrometer with a KBr-pellet technique.[1]

o Sample Preparation (KBr Pellet):

o Grind a small amount (1-2 mg) of 1,2,3-Tribromo-5-nitrobenzene with approximately
100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and
pestle until a fine, homogeneous powder is obtained.

o Transfer the mixture to a pellet-pressing die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder of the FTIR spectrometer.

o Acquire the sample spectrum over the range of 4000-400 cm~1.

Mass Spectrometry

While experimental data is not readily available, a general protocol for obtaining an electron
ionization (EI) mass spectrum is provided.

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

 Instrument Parameters (EI-MS):
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[e]

lonization Mode: Electron lonization (EI).

(¢]

Electron Energy: 70 eV.

[¢]

Source Temperature: 200-250 °C.

[¢]

Mass Range: Scan from m/z 50 to 400.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1,2,3-
Tribromo-5-nitrobenzene.

Spectroscopic Analysis Workflow for 1,2,3-Tribromo-5-nitrobenzene
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 1,2,3-Tribromo-5-nitrobenzene.

Logical Relationships in Spectroscopic Data Interpretation
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Caption: Interplay between molecular structure and spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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